3,6-Dichloro-2-(trifluoromethyl)pyridine

Beschreibung

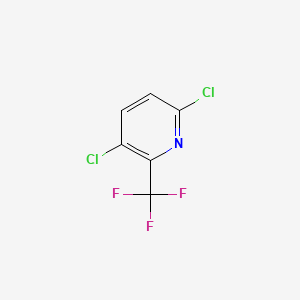

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,6-dichloro-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2F3N/c7-3-1-2-4(8)12-5(3)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDFIJOQQKFWJEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50603666 | |

| Record name | 3,6-Dichloro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50603666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89719-91-5 | |

| Record name | 3,6-Dichloro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50603666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,6-Dichloro-2-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and potential applications of 3,6-Dichloro-2-(trifluoromethyl)pyridine, a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science.

Chemical Identity and Properties

This compound is a solid, trifluoromethyl-substituted pyridine derivative. Its unique combination of a pyridine ring, chlorine atoms, and a trifluoromethyl group imparts specific physicochemical properties that make it a valuable building block in organic synthesis.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₂Cl₂F₃N | |

| Molecular Weight | 215.99 g/mol | |

| Appearance | Solid | |

| Boiling Point (Predicted) | 181.4 ± 35.0 °C | N/A |

| Density (Predicted) | 1.542 ± 0.06 g/cm³ | N/A |

| InChI | 1S/C6H2Cl2F3N/c7-3-1-2-4(8)12-5(3)6(9,10)11/h1-2H | |

| InChI Key | WDFIJOQQKFWJEA-UHFFFAOYSA-N | |

| SMILES | ClC1=NC(C(F)(F)F)=C(Cl)C=C1 |

Table 2: Safety Information

| Hazard | Classification | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity (Oral) | Category 3 | GHS06 | Danger | H301: Toxic if swallowed |

This safety information is based on available data and may not be exhaustive. Always consult a comprehensive Safety Data Sheet (SDS) before handling this chemical.

Synthesis and Purification

General Synthetic Approach: Halogen Exchange

The synthesis would likely involve the fluorination of 3,6-dichloro-2-(trichloromethyl)pyridine using a fluorinating agent such as hydrogen fluoride (HF) or a metal fluoride salt. This transformation is a key step in the industrial production of many trifluoromethyl-containing aromatic compounds.[3]

References

- 1. US3654292A - Manufacture of 3 5-dichloro-2 6-difluoro - 4 - hydroxypyridine and salts thereof - Google Patents [patents.google.com]

- 2. This compound 89719-91-5 [sigmaaldrich.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Dichlorotrifluoromethylpyridines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of dichlorotrifluoromethylpyridines, with a primary focus on the key intermediate, 2,3-dichloro-5-(trifluoromethyl)pyridine. This class of compounds holds significant importance as versatile building blocks in the synthesis of agrochemicals and pharmaceuticals.[1][2] The strategic incorporation of chlorine and trifluoromethyl groups onto the pyridine ring imparts unique electronic and lipophilic characteristics, influencing the biological activity and pharmacokinetic profiles of the resulting molecules.[3] This guide summarizes essential quantitative data, details relevant experimental protocols, and presents a visual representation of a typical synthesis workflow.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of 2,3-dichloro-5-(trifluoromethyl)pyridine, a representative dichlorotrifluoromethylpyridine.

Table 1: General Physicochemical Properties of 2,3-Dichloro-5-(trifluoromethyl)pyridine

| Property | Value | Source(s) |

| Molecular Formula | C₆H₂Cl₂F₃N | [4][5] |

| Molecular Weight | 215.99 g/mol | [5] |

| Appearance | Colorless to light yellow liquid/crystalline powder | [6][7] |

| Melting Point | 8-9 °C | [1] |

| Boiling Point | 188.5 °C @ 760 mmHg; 80 °C @ 20 mmHg | [1] |

| Density | 1.549 g/cm³ at 25 °C | |

| Refractive Index (n20/D) | 1.475 | |

| Flash Point | 79 °C (174 °F) - closed cup | [4] |

| Vapor Pressure | 1.13 mmHg @ 25°C | [4] |

Table 2: Solubility, Partition Coefficient, and Acidity of 2,3-Dichloro-5-(trifluoromethyl)pyridine

| Property | Value | Source(s) |

| Water Solubility | 380 mg/L @ 24 °C | [4] |

| Solubility in Organic Solvents | Soluble in methanol, ethanol, acetone, dichloromethane, and chloroform | [6][8] |

| logP (predicted) | 3.40720 | [9] |

| pKa (predicted) | -3.34 ± 0.10 | [9][10] |

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are crucial for reproducible research. The following sections outline standard experimental protocols applicable to dichlorotrifluoromethylpyridines.

Melting Point Determination

The melting point of a solid crystalline dichlorotrifluoromethylpyridine can be determined using a capillary melting point apparatus.

Protocol:

-

A small, dry sample of the crystalline compound is finely crushed.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. For pure compounds, this range is typically narrow.

Boiling Point Determination

For liquid dichlorotrifluoromethylpyridines, the boiling point can be determined using distillation or a Thiele tube method.

Protocol (Thiele Tube):

-

A small volume (a few milliliters) of the liquid sample is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The apparatus is heated gently until a continuous stream of bubbles emerges from the capillary tube.

-

The heat is removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

The solubility of dichlorotrifluoromethylpyridines in various solvents can be determined using the shake-flask method.

Protocol:

-

An excess amount of the solid dichlorotrifluoromethylpyridine is added to a known volume of the solvent in a sealed flask.

-

The flask is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The mixture is then filtered or centrifuged to separate the undissolved solid.

-

The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

-

The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) of a dichlorotrifluoromethylpyridine can be determined by potentiometric titration.

Protocol:

-

A precise amount of the compound is dissolved in a suitable solvent (often a mixture of water and an organic co-solvent for poorly soluble compounds).

-

The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a stirrer.

-

A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments using a burette.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the inflection point of the titration curve, which corresponds to the point of half-neutralization.[6][11][12]

logP Determination by Shake-Flask Method

The octanol-water partition coefficient (logP), a measure of lipophilicity, is commonly determined using the shake-flask method.

Protocol:

-

A small, accurately weighed amount of the dichlorotrifluoromethylpyridine is dissolved in a mixture of n-octanol and water (pre-saturated with each other).

-

The mixture is placed in a sealed container and shaken vigorously for a set period to allow for partitioning between the two phases.

-

The mixture is then centrifuged to ensure complete separation of the n-octanol and water layers.

-

The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., HPLC-UV).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.[13][14]

Synthesis and Workflow

The synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine is a multi-step process that is critical for the production of various agrochemicals. A common synthetic route starts from 2-chloro-5-(chloromethyl)pyridine.

Caption: Synthesis workflow for 2,3-dichloro-5-(trifluoromethyl)pyridine.

This workflow illustrates the key transformations and purification steps involved in a common industrial synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine.[12] The process begins with the chlorination of the methyl group of 2-chloro-5-(chloromethyl)pyridine, followed by chlorination of the pyridine ring, and finally, a fluorine exchange reaction to introduce the trifluoromethyl group. The crude product then undergoes a series of purification steps to yield the final, high-purity compound.

References

- 1. researchgate.net [researchgate.net]

- 2. 2,3-Dichloro-5-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 112234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of Potentiometric Titration Inflection Point by Concentric Arcs Method | Semantic Scholar [semanticscholar.org]

- 5. The accumulation and metabolism of 3-trifluoromethylpyridine by rat olfactory and hepatic tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 2,3-dichloro-5-(trifluoromethyl)pyridine uses | Sigma-Aldrich [sigmaaldrich.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. applications.emro.who.int [applications.emro.who.int]

- 13. LogP / LogD shake-flask method [protocols.io]

- 14. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Trifluoromethyl-Substituted Pyridines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF₃) group into the pyridine scaffold is a cornerstone of modern medicinal and agrochemical research. This powerful modification can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity, leading to improved pharmacokinetic and pharmacodynamic properties. This technical guide provides an in-depth overview of the core synthetic strategies for accessing trifluoromethyl-substituted pyridines, complete with detailed experimental protocols, comparative data, and mechanistic insights.

Core Synthetic Strategies

The synthesis of trifluoromethyl-substituted pyridines can be broadly categorized into three main approaches:

-

Halogen Exchange (Halex) Reactions: A widely used industrial method that involves the transformation of a methyl group on a pyridine ring into a trifluoromethyl group via a two-step chlorination-fluorination sequence.

-

Building Block (Cyclocondensation) Approaches: The construction of the pyridine ring from acyclic precursors, where one or more of the building blocks already contains a trifluoromethyl group.

-

Direct C-H Trifluoromethylation: The direct introduction of a trifluoromethyl group onto a pre-existing pyridine ring, a strategy that has seen significant advancements with the development of novel trifluoromethylating reagents and catalytic systems.

Halogen Exchange Reactions

The halogen exchange (Halex) process is a robust and scalable method for the synthesis of trifluoromethylpyridines, particularly for key industrial intermediates like 2-chloro-5-(trifluoromethyl)pyridine and 2,3-dichloro-5-(trifluoromethyl)pyridine. The general strategy involves the radical chlorination of a picoline precursor to form a trichloromethylpyridine, followed by a fluorine-for-chlorine exchange using a fluorinating agent such as hydrogen fluoride (HF).

Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine from 3-Picoline

This pathway is a prominent industrial route.[1] It can be carried out in a stepwise or a one-pot simultaneous process.[2]

Stepwise Process:

-

N-Oxidation: 3-Picoline is oxidized to 3-picoline-N-oxide.

-

Chlorination of the Ring: The N-oxide is reacted with a chlorinating agent like benzoyl chloride to yield 2-chloro-5-methylpyridine.

-

Side-Chain Chlorination: The methyl group is then chlorinated, typically using chlorine gas under UV irradiation, to give 2-chloro-5-(trichloromethyl)pyridine.

-

Fluorination: The trichloromethyl group is fluorinated with HF to afford the final product.

Simultaneous Vapor-Phase Synthesis:

A more direct industrial method involves the simultaneous chlorination and fluorination of 3-picoline in a vapor-phase reactor.[2][3] This process often utilizes a fluidized-bed reactor with a metal-based catalyst.[4]

Experimental Protocol: Stepwise Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine [3]

This protocol outlines a laboratory-scale synthesis of a key intermediate.

Step 1: Liquid-Phase Chlorination of 2-Chloro-5-methylpyridine

-

Materials: 2-chloro-5-methylpyridine, chlorine gas, solvent (e.g., carbon tetrachloride), radical initiator (e.g., AIBN).

-

Procedure: A solution of 2-chloro-5-methylpyridine in a suitable solvent is heated to reflux. Chlorine gas is bubbled through the solution while being irradiated with a UV lamp. A radical initiator is added portion-wise. The reaction is monitored by GC until the starting material is consumed. The solvent is removed under reduced pressure to yield crude 2-chloro-5-(trichloromethyl)pyridine, which is then further chlorinated on the ring in a subsequent step to yield 2,3-dichloro-5-(trichloromethyl)pyridine.

Step 2: Vapor-Phase Fluorination

-

Materials: 2,3-dichloro-5-(trichloromethyl)pyridine, anhydrous hydrogen fluoride, catalyst (e.g., chromium oxyfluoride).

-

Procedure: The crude 2,3-dichloro-5-(trichloromethyl)pyridine is vaporized and passed through a heated reactor containing the fluorination catalyst in the presence of a stream of anhydrous hydrogen fluoride. The product stream is then cooled and distilled to isolate 2,3-dichloro-5-(trifluoromethyl)pyridine.

Table 1: Representative Yields for Halogen Exchange Reactions

| Starting Material | Product | Reaction Conditions | Yield (%) | Reference |

| 3-Picoline | 2-Chloro-5-(trifluoromethyl)pyridine & 3-(Trifluoromethyl)pyridine | Vapor-phase chlorofluorination over CrO-Al catalyst at 300 °C | 66.6 (total) | [4] |

| 3-Trifluoromethylpyridine | 2-Chloro-5-(trifluoromethyl)pyridine | Vapor-phase chlorination at 380 °C | 62 | [5] |

Logical Diagram: Halogen Exchange Pathway

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 4. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Counterintuitive deshielding on the 13 C NMR chemical shift for the trifluoromethyl anion - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity Profile of 3,6-Dichloro-2-(trifluoromethyl)pyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dichloro-2-(trifluoromethyl)pyridine is a halogenated pyridine derivative of significant interest in the agrochemical and pharmaceutical industries. Its unique substitution pattern, featuring two chlorine atoms and a strongly electron-withdrawing trifluoromethyl group on the pyridine ring, imparts a distinct reactivity profile. This document provides a comprehensive technical overview of the synthesis, reactivity, and applications of this versatile chemical intermediate, with a focus on its utility as a building block for complex molecules.

Physicochemical Properties and Synthesis

This compound is a solid at room temperature with the chemical formula C₆H₂Cl₂F₃N and a molecular weight of 215.99 g/mol .[1][2] It is classified as an acute oral toxin.[2]

The synthesis of trifluoromethylpyridines, in general, can be achieved through several methods, including the chlorine/fluorine exchange of trichloromethylpyridines or the construction of the pyridine ring from a trifluoromethyl-containing precursor.[3] A common industrial route to dichlorotrifluoromethylpyridines involves the chlorination and subsequent fluorination of picoline derivatives.[3]

Reactivity Profile

The reactivity of this compound is governed by the electronic effects of its substituents. The electron-deficient nature of the pyridine ring, exacerbated by the presence of two chlorine atoms and a potent electron-withdrawing trifluoromethyl group, makes the molecule susceptible to nucleophilic aromatic substitution (SNAr). The two chlorine atoms at the 3- and 6-positions offer sites for selective functionalization.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms on the pyridine ring can be displaced by various nucleophiles. The regioselectivity of this substitution is a critical aspect of its synthetic utility. The chlorine atom at the 6-position (α to the pyridine nitrogen) is generally more activated towards nucleophilic attack due to the combined electron-withdrawing effects of the nitrogen atom and the trifluoromethyl group at the 2-position.

A key example of this regioselectivity is the synthesis of the fungicide Fluazinam, where this compound (referred to as 2,3-dichloro-5-(trifluoromethyl)pyridine in some literature) is a crucial intermediate.[1][4]

Table 1: Regioselective Amination of this compound [1]

| Reaction | Reactants | Conditions | Product | Yield |

| Amination | This compound, Liquid Ammonia, Water | 80°C, 9 hours, 18-22 bar | 6-Amino-3-chloro-2-(trifluoromethyl)pyridine | 90% |

This reaction demonstrates the preferential substitution of the chlorine atom at the 6-position.

Experimental Protocol: Synthesis of 6-Amino-3-chloro-2-(trifluoromethyl)pyridine[1]

-

Apparatus: A suitable autoclave reactor.

-

Reagents:

-

This compound (26.75 g, 0.125 mol)

-

Water (25 ml)

-

Liquid ammonia (45 g, 2.85 mol)

-

-

Procedure: a. Charge the autoclave with this compound and water. b. Seal the autoclave and add liquid ammonia from a pressure bottle. c. Heat the autoclave to 80°C for 9 hours, maintaining a pressure between 18 and 22 bar. d. After the reaction is complete, cool the reactor to room temperature. e. The product, 6-amino-3-chloro-2-(trifluoromethyl)pyridine, is obtained by filtration, washing with water, and drying. f. Yield: 22 g (90%).

Cross-Coupling Reactions

While specific examples for this compound are not extensively documented in the readily available literature, the presence of two C-Cl bonds suggests its potential as a substrate in various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction pairs an organoboron compound with an organic halide. It is a versatile method for creating C-C bonds. Given the two chloro-substituents, mono- or di-arylation/alkylation could potentially be achieved under controlled conditions. The reactivity of the two chlorine atoms would likely differ, allowing for selective coupling.

Buchwald-Hartwig Amination

This reaction forms carbon-nitrogen bonds by coupling an amine with an aryl halide. Similar to SNAr with ammonia, this palladium-catalyzed method could be employed to introduce a wider variety of primary and secondary amines at either the 3- or 6-position. The choice of palladium catalyst and ligands would be crucial for achieving high yields and controlling regioselectivity.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This would allow for the introduction of alkynyl moieties onto the pyridine ring, further expanding the molecular diversity accessible from this starting material.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This provides a route to introduce vinyl groups at the chloro-positions of the pyridine ring.

Applications in Agrochemicals

This compound is a key building block in the synthesis of commercially important agrochemicals.

Synthesis of Fluazinam

Fluazinam is a broad-spectrum fungicide. The synthesis of Fluazinam utilizes 6-amino-3-chloro-2-(trifluoromethyl)pyridine, which is directly synthesized from this compound as described in Section 3.1.[1][5] The subsequent step involves the coupling of this amino-pyridine derivative with 2,4-dichloro-3,5-dinitrobenzotrifluoride.[1]

References

- 1. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

- 2. Synthetic process of fluazinam - Eureka | Patsnap [eureka.patsnap.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 5. CN106316937A - Preparation method of fluazinam - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2,3-Dichloro-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, conformation, and properties of 2,3-dichloro-5-(trifluoromethyl)pyridine (CAS No. 69045-84-7), a key intermediate in the synthesis of various agrochemicals. The document details experimental protocols for its synthesis and characterization, summarizes its physicochemical and spectroscopic data, and discusses its role as a precursor to biologically active compounds. Visualizations of synthetic pathways and the mechanism of action of derived pesticides are provided to facilitate understanding.

Introduction

2,3-Dichloro-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative with the chemical formula C₆H₂Cl₂F₃N. Its structural combination of a pyridine ring, chlorine atoms, and a trifluoromethyl group imparts significant stability and reactivity, making it a valuable building block in organic synthesis.[1] This compound is of particular interest to the agrochemical industry, serving as a crucial intermediate for the production of high-efficacy insecticides and fungicides.[2][3][4] Understanding its molecular characteristics is paramount for optimizing synthetic routes and for the rational design of new active ingredients.

Molecular Structure and Conformation

The molecular structure of 2,3-dichloro-5-(trifluoromethyl)pyridine is characterized by a pyridine ring substituted at the 2, 3, and 5 positions. The presence of the bulky and highly electronegative trifluoromethyl group, along with two chlorine atoms, significantly influences the electronic distribution and geometry of the aromatic ring.

Physicochemical Properties

A summary of the key physicochemical properties of 2,3-dichloro-5-(trifluoromethyl)pyridine is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₂Cl₂F₃N | [1][5] |

| Molecular Weight | 215.99 g/mol | [3][5] |

| Appearance | Clear colorless to light yellow liquid | [1][3] |

| Melting Point | 8-9 °C | [3][6][7] |

| Boiling Point | 188.5 ± 35.0 °C at 760 mmHg | [3][7] |

| Density | 1.549 g/mL at 25 °C | [6] |

| Refractive Index | n20/D 1.475 | [6] |

| Flash Point | 79.4 °C (175 °F) | [3][8] |

| Vapor Pressure | 0.8 ± 0.3 mmHg at 25°C | [3] |

Spectroscopic Data for Structural Characterization

The structure of 2,3-dichloro-5-(trifluoromethyl)pyridine has been elucidated and confirmed through various spectroscopic techniques. A theoretical investigation using Density Functional Theory (DFT) with the B3LYP/6-311G++ basis set has been performed to analyze its vibrational spectra.[9]

-

¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the two protons on the pyridine ring.[10][11]

-

¹³C NMR: The carbon NMR spectrum provides information on the six carbon atoms in the molecule, including the trifluoromethyl carbon.[12]

-

¹⁹F NMR: The fluorine NMR spectrum shows a characteristic signal for the trifluoromethyl group.[13]

-

Infrared (IR) Spectroscopy: The solid-phase FT-IR spectrum has been recorded in the 4000-400 cm⁻¹ region, with vibrational assignments supported by DFT calculations.[5][9][14]

-

Mass Spectrometry (MS): The mass spectrum confirms the molecular weight of the compound, with the molecular ion peak observed at m/z 215.[5][15]

A summary of the key spectroscopic data is presented in Table 2.

| Spectroscopic Technique | Key Features | Reference |

| ¹H NMR | Signals for aromatic protons | [10][11] |

| ¹³C NMR | Signals for all six carbon atoms | [12] |

| ¹⁹F NMR | Singlet for the -CF₃ group | [13] |

| FT-IR (cm⁻¹) | Vibrational bands characteristic of the substituted pyridine ring and C-F bonds | [5][9][14] |

| Mass Spec (m/z) | Molecular ion peak at 215 | [5][15] |

Conformational Analysis

Computational studies based on DFT have been used to determine the optimized geometric parameters of 2,3-dichloro-5-(trifluoromethyl)pyridine.[9] These calculations provide insights into bond lengths, bond angles, and dihedral angles, defining the molecule's preferred conformation. The pyridine ring is planar, and the orientation of the trifluoromethyl group relative to the ring is a key conformational feature.

Experimental Protocols

Several synthetic routes for 2,3-dichloro-5-(trifluoromethyl)pyridine have been developed, reflecting its industrial importance.[16][17]

Synthesis from 2,3-dichloro-5-trichloromethylpyridine

This method involves a halogen exchange reaction where the trichloromethyl group is converted to a trifluoromethyl group.

-

Protocol: 106.16 g (0.4 mol) of 2,3-dichloro-5-trichloromethylpyridine and 180 g (9 mol) of anhydrous hydrogen fluoride are added to a polyethylene reactor. Mercuric oxide is added slowly over 3 hours while maintaining the temperature at -20 °C. The reaction is stirred for approximately 22 hours, keeping the temperature below 35 °C. After filtration, the filtrate is neutralized with sodium bicarbonate and extracted with dichloromethane. The organic layer is dried with anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the product.[4]

Synthesis from 2-chloro-5-trifluoromethylpyridine

This protocol involves the chlorination of the pyridine ring.

-

Protocol: 363 g of 2-chloro-5-trifluoromethylpyridine is mixed with 325 g of ferric chloride. Chlorine gas is passed through the mixture while heating to 150-170 °C for 18 hours. The reaction mixture is then added to 1.5 L of hot water. The separated oily layer is dried with anhydrous sodium sulfate and purified by rectification to obtain the final product.[4]

References

- 1. Page loading... [guidechem.com]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. innospk.com [innospk.com]

- 4. alfa-chemical.com [alfa-chemical.com]

- 5. 2,3-Dichloro-5-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 112234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. 2,3-Dichloro-5-(trifluoromethyl)pyridine | CAS#:69045-84-7 | Chemsrc [chemsrc.com]

- 8. lookchem.com [lookchem.com]

- 9. researchgate.net [researchgate.net]

- 10. 2,3-Dichloro-5-(trifluoromethyl)pyridine(69045-84-7) 1H NMR spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

- 13. spectrabase.com [spectrabase.com]

- 14. 2,3-Dichloro-5-(trifluoromethyl)pyridine(69045-84-7) IR Spectrum [m.chemicalbook.com]

- 15. 2,3-Dichloro-5-(trifluoromethyl)pyridine(69045-84-7) MS spectrum [chemicalbook.com]

- 16. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

A Technical Guide to the Spectroscopic Characterization of 3,6-Dichloro-2-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3,6-dichloro-2-(trifluoromethyl)pyridine, a fluorinated pyridine derivative of significant interest in medicinal chemistry and materials science. Due to the current absence of publicly available experimental spectroscopic data for this specific compound, this document serves as a practical roadmap for researchers seeking to identify and characterize it. The guide presents predicted spectroscopic data based on established computational models and the analysis of structurally related compounds. Detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy are provided to enable researchers to acquire and interpret empirical data. Furthermore, this guide includes workflow diagrams generated using Graphviz to visually represent the experimental and analytical processes, ensuring clarity and reproducibility.

Introduction

This compound is a halogenated and trifluoromethylated pyridine derivative. Such compounds are pivotal building blocks in the synthesis of novel agrochemicals and pharmaceuticals due to the unique physicochemical properties imparted by the fluorine and chlorine substituents, including altered lipophilicity, metabolic stability, and binding affinities. A thorough spectroscopic characterization is the cornerstone of unequivocal structure elucidation and purity assessment, which are critical prerequisites for any subsequent application.

This guide addresses the notable gap in the scientific literature concerning the experimental spectroscopic data of this compound. By providing robust predicted data and detailed methodologies, we aim to empower researchers to confidently identify this compound and build upon this foundational knowledge.

Predicted Spectroscopic Data

In the absence of experimental spectra, computational prediction tools and analysis of substituent effects on the pyridine ring system provide a reliable estimation of the expected spectroscopic data. The following tables summarize the predicted data for this compound.

Predicted Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted chemical shifts are relative to tetramethylsilane (TMS) at 0 ppm.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.6 - 7.8 | Doublet | 1H | H-4 |

| ~ 7.9 - 8.1 | Doublet | 1H | H-5 |

Note: The aromatic protons on the pyridine ring are expected to appear as doublets due to coupling with each other.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 150 - 155 | C-2 (bearing CF₃) |

| ~ 148 - 152 | C-6 (bearing Cl) |

| ~ 138 - 142 | C-5 |

| ~ 125 - 130 | C-4 |

| ~ 120 - 125 | C-3 (bearing Cl) |

| ~ 118 - 123 (quartet) | CF₃ (J CF ≈ 270-280 Hz) |

Table 3: Predicted ¹⁹F NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -60 to -65 | Singlet | CF₃ |

Note: The ¹⁹F chemical shift is referenced to CFCl₃ at 0 ppm. A singlet is expected as there are no neighboring fluorine or hydrogen atoms to cause splitting.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 215, 217, 219 | Molecular ion (M⁺) cluster due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl). The expected intensity ratio is approximately 9:6:1. |

| 180, 182 | [M-Cl]⁺ |

| 146 | [M-CF₃]⁺ |

| 111 | [M-CF₃-Cl]⁺ |

Predicted Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 5: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | C-H stretch (aromatic) | Medium |

| 1600 - 1450 | C=C and C=N stretching (aromatic ring) | Medium to Strong |

| 1350 - 1150 | C-F stretching (CF₃ group) | Strong |

| 850 - 750 | C-Cl stretching | Strong |

| 900 - 675 | C-H out-of-plane bending | Strong |

Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data

UV-Vis spectroscopy provides information about electronic transitions within the molecule, particularly in conjugated systems.

Table 6: Predicted UV-Vis Absorption Data

| λmax (nm) | Solvent | Transition |

| ~ 220 - 230 | Ethanol/Methanol | π → π |

| ~ 270 - 280 | Ethanol/Methanol | π → π |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra for structural confirmation.

Materials:

-

This compound (5-25 mg for ¹H, 50-100 mg for ¹³C)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

High-quality 5 mm NMR tubes

-

Internal standard (e.g., TMS)

-

Pasteur pipette and filter plug (glass wool)

-

Vortex mixer

Procedure:

-

Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial.[1][2]

-

Ensure complete dissolution, using a vortex mixer if necessary.

-

Filter the solution through a Pasteur pipette with a small glass wool plug directly into a clean, dry NMR tube to remove any particulate matter.

-

Add a small amount of internal standard (e.g., TMS) if quantitative analysis or a precise chemical shift reference is required.

-

Carefully place the cap on the NMR tube and wipe the outside of the tube clean.

-

Insert the sample into the NMR spectrometer.

-

Acquire the spectra following the instrument's standard operating procedures. For ¹³C NMR, a longer acquisition time will be necessary due to the low natural abundance of the ¹³C isotope.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight, confirm the elemental composition through isotopic patterns, and analyze the fragmentation pattern.

Materials:

-

This compound

-

Volatile organic solvent (e.g., dichloromethane, hexane)

-

GC vial with a septum cap

-

Microsyringe

Procedure:

-

Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable volatile solvent.[3]

-

Transfer the solution to a GC vial and seal it.

-

Set the GC-MS instrument parameters. A typical setup would involve:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.

-

Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.

-

Mass Spectrometer Ionization Mode: Electron Ionization (EI) at 70 eV.[4][5]

-

-

Inject a small volume (e.g., 1 µL) of the sample into the GC inlet.[6]

-

Acquire the data and analyze the resulting total ion chromatogram and the mass spectrum of the peak corresponding to the compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the characteristic functional groups.

Materials:

-

This compound (solid or liquid)

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr pellet press.

-

Spatula

-

Solvent for cleaning (e.g., isopropanol)

Procedure (using ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum.[7]

-

Place a small amount of the sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

Clean the ATR crystal thoroughly after the measurement.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelengths of maximum absorption.

Materials:

-

This compound

-

UV-grade solvent (e.g., ethanol, methanol, or hexane)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a dilute solution of the sample in a UV-grade solvent. The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 at the λmax.

-

Calibrate the spectrophotometer by running a baseline with a cuvette filled with the pure solvent.

-

Fill a quartz cuvette with the sample solution.

-

Place the cuvette in the spectrophotometer and scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum.[8]

-

Identify the wavelength(s) of maximum absorbance (λmax).

Visualization of Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of the experimental protocols.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Detailed workflow for NMR sample preparation and analysis.

Conclusion

While experimental spectroscopic data for this compound is not currently prevalent in the public domain, this technical guide provides a robust framework for its characterization. The predicted spectroscopic data offers a reliable reference for researchers, and the detailed experimental protocols outline the necessary steps to obtain empirical data. The provided workflows aim to streamline the analytical process, ensuring that researchers in drug discovery and materials science can confidently and accurately identify and characterize this important chemical entity. It is anticipated that the application of these methodologies will lead to the public availability of experimental data, further enriching the scientific understanding of this compound.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. uoguelph.ca [uoguelph.ca]

- 4. benchchem.com [benchchem.com]

- 5. memphis.edu [memphis.edu]

- 6. chemlab.truman.edu [chemlab.truman.edu]

- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 8. longdom.org [longdom.org]

Technical Guidance on the Solubility of 3,6-Dichloro-2-(trifluoromethyl)pyridine in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 3,6-Dichloro-2-(trifluoromethyl)pyridine, a critical parameter for its application in research and development, particularly in pharmaceutical and chemical synthesis. At present, there is a notable absence of publicly available quantitative solubility data for this compound in common organic solvents. Consequently, this document provides detailed experimental protocols to enable researchers to determine these values. The methodologies described herein are established and robust, including gravimetric analysis and High-Performance Liquid Chromatography (HPLC)-based methods, to ensure the generation of accurate and reproducible data. This guide also includes templates for data presentation and visual workflows to aid in experimental design and execution.

Introduction

This compound is a halogenated pyridine derivative with potential applications as an intermediate in the synthesis of agrochemicals and pharmaceuticals. A comprehensive understanding of its solubility profile in various organic solvents is fundamental for designing and optimizing synthetic routes, developing purification strategies such as crystallization, and preparing formulations for biological screening. Physicochemical properties, including solubility, directly influence reaction kinetics, yield, and the overall efficiency of chemical processes.

Given the lack of available quantitative solubility data in the scientific literature for this compound, this guide presents standardized and reliable methods for its experimental determination. The protocols provided are designed to be implemented in a standard laboratory setting.

Experimental Protocols for Solubility Determination

The following sections detail the protocols for two widely accepted methods for determining the solubility of a solid compound in an organic solvent. The choice of method may depend on the expected solubility range, the availability of equipment, and the desired accuracy.

The gravimetric method is a direct and straightforward technique for determining solubility. It involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing of the dissolved solute.

2.1.1. Detailed Methodology

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-capped vial). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker or rotator is recommended.

-

Phase Separation: Allow the undissolved solid to settle. Centrifugation can be used to accelerate this process.

-

**Sample

Commercial Availability and Suppliers of 3,6-Dichloro-2-(trifluoromethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, suppliers, and key technical data for 3,6-Dichloro-2-(trifluoromethyl)pyridine (CAS No. 89719-91-5). This halogenated pyridine derivative is a valuable building block in medicinal chemistry and agrochemical research, primarily owing to the presence of the trifluoromethyl group, which can enhance metabolic stability, lipophilicity, and binding affinity of target molecules.

Physicochemical Properties

This compound is a solid at room temperature. Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 89719-91-5 | |

| Molecular Formula | C₆H₂Cl₂F₃N | |

| Molecular Weight | 215.99 g/mol | |

| Appearance | Solid | |

| Boiling Point | 181.4±35.0 °C (Predicted) | [1] |

| Density | 1.542±0.06 g/cm³ (Predicted) | [2] |

| LogP | 3.40720 | [2] |

Commercial Suppliers and Availability

This compound is available from a range of global suppliers, catering to both research and development (R&D) and bulk commercial quantities. Availability spans from grams for laboratory use to kilograms for larger-scale synthesis.

Major Global Suppliers

| Supplier | Purity/Grade | Available Quantities | Notes |

| Sigma-Aldrich (Merck) | Not specified; for early discovery research | 1 g | Buyer assumes responsibility to confirm purity. |

| Dayang Chem (Hangzhou) Co., Ltd. | 97% | Gram to bulk | Offers custom synthesis and has manufacturing bases in China.[2] |

| Echemi | Varies by supplier | Varies | Online marketplace listing various Chinese manufacturers. |

| ChemicalBook | Varies by supplier | Varies | Online database listing multiple suppliers.[1] |

Regional Suppliers

A number of suppliers are located in key chemical manufacturing regions, particularly in China and India. These suppliers often offer competitive pricing for bulk quantities and may provide custom synthesis services. It is recommended to request quotes directly from these suppliers for the most accurate pricing and availability information.

Pricing Information

Pricing for this compound can vary significantly based on the supplier, purity, and quantity. As of early 2024, the price for a small research quantity (1 g) from a major global supplier is approximately $197.00 USD. For bulk quantities, it is necessary to contact suppliers directly to obtain a quote.

Synthesis and Manufacturing

The synthesis of trifluoromethylpyridines, including this compound, is primarily achieved through two main routes: chlorine/fluorine exchange and cyclocondensation reactions.[3]

General Synthesis Pathway

A common industrial approach involves the chlorination and subsequent fluorination of a picoline precursor. For instance, a multi-step synthesis could start from 2-chloro-5-(chloromethyl)pyridine, which undergoes further chlorination to form a trichloromethyl intermediate, followed by a halogen exchange reaction to introduce the trifluoromethyl group.[4]

Representative Experimental Protocol (Hypothetical)

This is a representative, hypothetical protocol based on general synthesis principles and should be adapted and optimized for specific laboratory conditions.

Step 1: Ring Chlorination of a Trichloromethylpyridine Intermediate

In a suitable reactor equipped with a stirrer, condenser, and gas inlet, a trichloromethylpyridine precursor is dissolved in a high-boiling point solvent. A Lewis acid catalyst, such as antimony trichloride, is added.[4] Chlorine gas is then bubbled through the reaction mixture at an elevated temperature until the desired degree of chlorination is achieved, as monitored by gas chromatography (GC).

Step 2: Fluorination (Halogen Exchange)

The chlorinated intermediate is transferred to a pressure reactor. Anhydrous hydrogen fluoride (HF) is introduced into the reactor. The reaction is heated to a high temperature to facilitate the exchange of chlorine atoms on the trichloromethyl group with fluorine atoms.[5] The progress of the reaction is monitored by GC.

Step 3: Purification

Upon completion, the reaction mixture is cooled, and the excess HF is carefully neutralized. The crude product is then purified through distillation or recrystallization to yield this compound.

Analytical Methods

The purity and identity of this compound are typically confirmed using standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a common method for assessing purity and identifying the compound based on its retention time and mass spectrum.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used for purity determination.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the structure of the molecule.

Applications in Research and Drug Development

Trifluoromethylated pyridines are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals.[3] The electron-withdrawing nature of the trifluoromethyl group and the chlorine atoms on the pyridine ring make this compound a versatile intermediate for nucleophilic substitution and cross-coupling reactions.

The incorporation of the trifluoromethyl group can significantly enhance the biological activity and pharmacokinetic properties of a molecule. For instance, it can improve metabolic stability by blocking potential sites of oxidation and increase lipophilicity, which can aid in cell membrane permeability. While specific biological targets for this compound are not widely reported, it serves as a precursor for more complex molecules that may target a range of biological pathways, including those involved in cancer and infectious diseases.[7]

Supply Chain and Procurement

The procurement of specialty chemicals like this compound involves a multi-step process that requires careful consideration of supplier qualification, quality control, and logistics.

Key considerations for procurement include:

-

Supplier Due Diligence: Verifying the manufacturer's capabilities, quality management systems (e.g., ISO certification), and regulatory compliance.

-

Product Specifications: Obtaining a detailed Certificate of Analysis (CoA) to ensure the product meets the required purity and impurity profiles.

-

Logistics and Handling: Ensuring the supplier has experience in handling and shipping potentially hazardous materials in compliance with international regulations. The safety data sheet (SDS) for this compound indicates it is acutely toxic if swallowed.

Safety and Handling

This compound is classified as acutely toxic (oral, category 3). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).

References

- 1. This compound CAS#: 89719-91-5 [m.chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

- 5. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

- 6. 3,6-Dichloro-2-(trichloromethyl)pyridine | SIELC Technologies [sielc.com]

- 7. 2,3-Dichloro-5-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 112234 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Risks: A Technical Guide to the Safe Handling of Chlorinated Pyridines

For Researchers, Scientists, and Drug Development Professionals

Chlorinated pyridines are a critical class of heterocyclic compounds widely utilized as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Their reactivity, while beneficial for synthetic transformations, also presents significant health and safety challenges. This in-depth technical guide provides essential information on the safe handling, storage, and disposal of chlorinated pyridines, with a focus on protecting laboratory personnel and the environment.

Hazard Identification and Classification

Chlorinated pyridines exhibit a range of toxicities that are influenced by the number and position of chlorine substituents on the pyridine ring. Generally, they are considered hazardous substances with the potential for acute and chronic health effects.

Key Hazards:

-

Acute Toxicity: Many chlorinated pyridines are harmful or fatal if swallowed, inhaled, or absorbed through the skin.[1] Symptoms of acute exposure can include irritation of the skin, eyes, and respiratory tract, as well as systemic effects such as headache, dizziness, and nausea.[2]

-

Organ-Specific Toxicity: The liver is a primary target organ for chlorinated pyridine toxicity, with studies showing the potential for fatty liver degeneration and other damage.[2]

-

Skin and Eye Damage: Direct contact can cause severe skin irritation and serious eye damage.[1]

-

Carcinogenicity and Genotoxicity: While data is limited for many specific chlorinated pyridines, some have shown mutagenic potential in in-vitro tests.[3] The formation of DNA adducts from reactive metabolites is a potential mechanism for carcinogenicity.[4][5][6]

-

Environmental Hazards: Many chlorinated pyridines are very toxic to aquatic life with long-lasting effects.[1]

It is crucial to note that for many chlorinated pyridines, comprehensive toxicological data, including established Permissible Exposure Limits (PELs) from OSHA and Immediately Dangerous to Life or Health (IDLH) values from NIOSH, are not available.[7][8][9][10][11] This absence of data necessitates a highly precautionary approach to handling these compounds.

Quantitative Toxicity Data

The following table summarizes available quantitative toxicity data for selected chlorinated pyridines. The significant gaps in this data underscore the need for extreme caution and the application of the precautionary principle when handling any compound in this class for which specific data is unavailable.

| Compound | CAS Number | LD50 (Oral, Rat) | LD50 (Dermal, Rabbit) | LC50 (Inhalation) | Other Toxicity Data |

| 2-Chloropyridine | 109-09-1 | 110 mg/kg (mouse)[12] | 64 mg/kg[12] | No data available | Intraperitoneal LD50 (mouse): 130 mg/kg[12]; Intraperitoneal LD50 (rabbit): 48 mg/kg.[12] |

| 3-Chloropyridine | 626-60-8 | No data available | No data available | No data available | Intraperitoneal LD50 (mouse): 235 mg/kg.[13] |

| 2,6-Dichloropyridine | 2402-78-0 | 115 mg/kg (mouse)[14] | No data available | No data available | |

| 2,3,5,6-Tetrachloropyridine | 2402-79-1 | 1182 mg/kg (male rat), 1414 mg/kg (female rat)[15] | No data available | No data available | |

| Pentachloropyridine | 2176-62-7 | No data available | No data available | LC50 (96 hr, Fathead Minnow): 0.47 mg/L[5] | Intraperitoneal LD50 (mouse): 235 mg/kg.[16] |

Note: The absence of data for a specific compound does not indicate that it is safe. All chlorinated pyridines should be handled as potentially highly toxic.

Core Safety and Handling Precautions

A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment (PPE), is essential when working with chlorinated pyridines.

Engineering Controls

-

Fume Hood: All work with chlorinated pyridines, including weighing, transferring, and reactions, must be conducted in a properly functioning and certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.

-

Closed Systems: For larger scale operations or frequent handling, the use of closed systems or glove boxes is strongly recommended.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory when handling chlorinated pyridines.

-

Eye and Face Protection: Chemical splash goggles and a face shield are required to protect against splashes and vapors.

-

Hand Protection: Chemically resistant gloves are essential. Nitrile gloves may provide splash protection, but for prolonged contact or immersion, heavier-duty gloves such as butyl rubber or Viton® should be considered. Always inspect gloves for integrity before use and dispose of them properly after handling.

-

Body Protection: A flame-retardant lab coat, fully buttoned, is the minimum requirement. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or suit should be worn.

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is necessary. A full-face respirator will also provide eye and face protection.

Safe Handling and Storage

-

Avoid Contact: Avoid all contact with skin, eyes, and clothing. Do not breathe vapors or mists.[1]

-

Ignition Sources: Keep away from heat, sparks, and open flames. Chlorinated pyridines can be combustible.

-

Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers. Store away from incompatible materials such as strong oxidizing agents and strong acids.

-

Labeling: All containers of chlorinated pyridines must be clearly labeled with the chemical name and appropriate hazard warnings.

Experimental Protocols

The following sections provide detailed methodologies for key procedures involving chlorinated pyridines. These should be adapted as necessary based on a thorough risk assessment of the specific compound and experimental conditions.

Protocol: Safe Synthesis of 2,6-Dichloropyridine

This protocol is based on the direct chlorination of pyridine and highlights the necessary safety precautions for a high-temperature, pressurized reaction.

Materials:

-

Pyridine

-

Chlorine gas

-

High-pressure reactor with gas inlet, mechanical stirrer, and thermocouple

-

Neutralizing solution (e.g., aqueous sodium bicarbonate)

-

Extraction solvent (e.g., dichloromethane)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Reactor Setup: Ensure the high-pressure reactor is clean, dry, and has been pressure-tested. All operations should be conducted within a chemical fume hood.

-

Charging the Reactor: Carefully charge the reactor with pyridine.

-

Sealing and Heating: Seal the reactor and begin heating to the target temperature (e.g., 160-190°C), ensuring a gradual temperature increase.

-

Chlorine Introduction: Once the target temperature is reached, begin introducing chlorine gas at a controlled rate. Continuously monitor the reactor pressure and temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots (using a safe sampling procedure) and analyzing them by Gas Chromatography (GC).

-

Cooling and Venting: Upon completion, cool the reactor to room temperature. Safely vent any excess chlorine gas through a scrubbing system (e.g., a solution of sodium bisulfite or sodium hydroxide).

-

Neutralization: Carefully transfer the crude reaction mixture to a separate vessel and neutralize it with an aqueous solution of sodium bicarbonate. This should be done slowly and with stirring, as the neutralization reaction may be exothermic.

-

Extraction: Extract the product with a suitable organic solvent, such as dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude 2,6-dichloropyridine by fractional distillation or column chromatography. All purification steps should be performed in a fume hood.

Protocol: Spill Decontamination

In the event of a spill, a prompt and safe response is critical.

Materials:

-

Spill containment kit with absorbent material (e.g., vermiculite, sand, or commercial sorbent pads)

-

Appropriate PPE (including respiratory protection)

-

Decontamination solution (e.g., a suitable solvent followed by soap and water)

-

Sealable, labeled waste container

Procedure:

-

Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.

-

Ventilate: If safe to do so, increase ventilation in the area by opening fume hood sashes.

-

Don PPE: Before attempting to clean the spill, don the appropriate PPE, including a respirator.

-

Contain the Spill: For liquid spills, surround the spill with absorbent material to prevent it from spreading. For solid spills, carefully cover the material to avoid generating dust.

-

Absorb the Spill: Apply absorbent material directly to the spill, working from the outside in.

-

Collect the Waste: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable hazardous waste container.

-

Decontaminate the Area: Decontaminate the spill area with a suitable solvent, followed by a thorough washing with soap and water. All cleaning materials must also be disposed of as hazardous waste.

-

Report the Incident: Report the spill to the appropriate safety personnel at your institution.

Toxicology and Signaling Pathways

The toxicity of chlorinated pyridines is often linked to their metabolism, which can lead to the formation of reactive intermediates that can damage cellular macromolecules.

As illustrated, chlorinated pyridines can undergo metabolic activation, primarily through N-oxidation by cytochrome P450 enzymes, to form reactive electrophilic intermediates.[17] These reactive metabolites can then interact with cellular nucleophiles.

One detoxification pathway involves the conjugation of these reactive intermediates with glutathione (GSH), a reaction often catalyzed by glutathione S-transferases (GSTs), leading to the formation of less toxic, water-soluble conjugates that can be excreted.[7][10][15]

However, if the detoxification pathway is overwhelmed or if the reactive intermediates are particularly reactive, they can covalently bind to critical cellular macromolecules such as DNA and proteins. The formation of DNA adducts can lead to mutations and initiate carcinogenesis.[4][6] The interaction with proteins can disrupt their function, leading to cellular damage. Furthermore, the metabolic process and the presence of reactive intermediates can induce oxidative stress, further contributing to cellular injury and potentially leading to apoptosis (programmed cell death).[18][19]

Emergency Response

A clear and practiced emergency response plan is crucial for any laboratory working with chlorinated pyridines.

In all cases of exposure, it is critical to seek immediate medical attention and to provide the medical personnel with the Safety Data Sheet (SDS) for the specific chlorinated pyridine involved.

Waste Disposal

All waste materials contaminated with chlorinated pyridines, including reaction residues, contaminated solvents, spill cleanup materials, and used PPE, must be treated as hazardous waste.

-

Collection: Collect all hazardous waste in clearly labeled, sealed, and chemically compatible containers.

-

Segregation: Do not mix chlorinated pyridine waste with other incompatible waste streams.

-

Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor. Incineration at a high-temperature facility equipped with appropriate scrubbers is the preferred method of disposal for chlorinated organic compounds.

Conclusion

Chlorinated pyridines are valuable chemical building blocks, but their potential for significant toxicity demands the utmost respect and adherence to stringent safety protocols. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and following safe handling and emergency procedures, researchers can minimize the risks associated with these compounds and ensure a safe laboratory environment. The lack of comprehensive toxicological data for many chlorinated pyridines reinforces the critical importance of a proactive and precautionary approach to safety.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. jubilantingrevia.com [jubilantingrevia.com]

- 3. researchgate.net [researchgate.net]

- 4. Formation and Accumulation of Pyridyloxobutyl DNA Adducts in F344 Rats Chronically Treated With 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone and Enantiomers of Its Metabolite, 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNA adduct formation by alachlor metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phase II Metabolic Pathways of Spectinamide Antitubercular Agents: A Comparative Study of the Reactivity of 4-Substituted Pyridines to Glutathione Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phase II metabolic pathways of spectinamide antitubercular agents: a comparative study of the reactivity of 4-substituted pyridines to glutathione conjugation - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]

- 15. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cytotoxicity, oxidative stress, and apoptosis in K562 leukemia cells induced by an active compound from pyrano-pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Synthesis of Agrochemicals Using 3,6-Dichloro-2-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of agrochemicals utilizing 3,6-dichloro-2-(trifluoromethyl)pyridine as a key starting material. The primary application highlighted is the synthesis of the herbicide Clopyralid.

Introduction

This compound is a halogenated pyridine derivative that serves as a valuable intermediate in the synthesis of various agrochemicals. The presence of the trifluoromethyl group and chlorine atoms on the pyridine ring imparts unique chemical properties that are leveraged to create potent and selective active ingredients. This document outlines the synthetic pathway for the production of the widely used herbicide, Clopyralid, from this precursor.

Featured Application: Synthesis of Clopyralid

Clopyralid, chemically known as 3,6-dichloropicolinic acid, is a selective herbicide effective against broadleaf weeds. Its synthesis from this compound involves the hydrolysis of the trifluoromethyl group to a carboxylic acid. This transformation is typically achieved under strong acidic conditions.

Reaction Scheme

The overall reaction for the synthesis of Clopyralid from this compound is presented below:

Caption: Synthesis of Clopyralid via acid hydrolysis.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of Clopyralid, based on analogous reactions.[1][2]

| Parameter | Value |

| Starting Material | This compound |

| Product | Clopyralid (3,6-Dichloropicolinic Acid) |

| Reagents | Fuming Sulfuric Acid (Oleum), Boric Acid |

| Reaction Temperature | 100-150 °C |

| Reaction Time | 4-8 hours |

| Expected Yield | 85-95% |

| Purity (post-purification) | >98% |

Experimental Protocols

Synthesis of Clopyralid (3,6-Dichloropicolinic Acid)

This protocol is adapted from established methods for the hydrolysis of trifluoromethyl groups on aromatic rings.[2][3]

Materials:

-

This compound

-

Fuming Sulfuric Acid (20% SO₃)

-

Boric Acid (H₃BO₃)

-

Ice

-

Deionized Water

-

Diethyl Ether

-

Sodium Hydroxide (NaOH) solution (5 M)

-

Hydrochloric Acid (HCl) solution (6 M)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Thermometer

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Heating mantle

-

Separatory funnel

-

Beakers

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add boric acid (1.2 equivalents) to fuming sulfuric acid (10 volumes relative to the starting material). Stir the mixture until the boric acid is dissolved.

-

Addition of Starting Material: Slowly add this compound (1 equivalent) to the reaction mixture via a dropping funnel. The addition should be done cautiously as the reaction is exothermic. Maintain the temperature below 40°C during the addition.

-

Reaction: After the addition is complete, heat the reaction mixture to 120-130°C and maintain this temperature for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice with constant stirring.

-

Extraction: Transfer the resulting aqueous solution to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Purification:

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Isolation of Product:

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

To the crude product, add a minimal amount of hot ethanol to dissolve it.

-

Slowly add water until turbidity is observed.

-

Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.

-

Collect the purified crystals of Clopyralid by vacuum filtration, wash with cold water, and dry under vacuum.

-

Workflow Diagram

Caption: Workflow for the synthesis of Clopyralid.

References

- 1. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US4087431A - Preparation of 3,6-dichloropicolinic acid - Google Patents [patents.google.com]

Application of 3,6-Dichloro-2-(trifluoromethyl)pyridine in Medicinal Chemistry

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dichloro-2-(trifluoromethyl)pyridine is a halogenated pyridine derivative that serves as a versatile building block in the synthesis of complex organic molecules for medicinal chemistry. The presence of a trifluoromethyl (-CF3) group, a key feature of this compound, significantly influences the physicochemical properties of resulting molecules. The -CF3 group is a powerful electron-withdrawing moiety that can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. These characteristics make it a valuable substituent in the design of novel therapeutic agents. While specific applications of this compound in marketed drugs are not extensively documented in publicly available literature, its structural motifs are found in a variety of compounds investigated for antiviral, anticancer, and kinase inhibitory activities.

The reactivity of this compound is characterized by the two chlorine atoms, which can be selectively substituted through nucleophilic aromatic substitution (SNAr) or participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of diverse functional groups and the construction of complex molecular architectures.

Data Presentation

Due to the limited availability of specific quantitative data for derivatives of this compound in the conducted searches, the following table is presented as an illustrative example of how such data would be structured. The values are hypothetical and are intended to serve as a template for researchers to populate with their own experimental results.

| Compound ID | Target | Assay Type | IC50 (nM) | EC50 (nM) | Cell Line | % Inhibition @ 1µM |

| Hypothetical-1 | Kinase X | Biochemical | 150 | - | - | 85 |

| Hypothetical-2 | Kinase Y | Cell-based | - | 350 | HEK293 | 65 |

| Hypothetical-3 | Viral Protease Z | FRET | 80 | - | - | 92 |

| Hypothetical-4 | Cancer Cell Line A | Cytotoxicity | - | 500 | A549 | 75 |

Experimental Protocols

The following are generalized protocols for common reactions involving this compound. Researchers should optimize these conditions for their specific substrates and desired products.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol describes the substitution of one of the chlorine atoms with a primary or secondary amine. The chlorine at the 6-position is generally more susceptible to nucleophilic attack.

Materials:

-

This compound

-

Desired primary or secondary amine (1.2 equivalents)

-

Diisopropylethylamine (DIPEA) or other non-nucleophilic base (2.0 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent

-

Nitrogen or Argon atmosphere

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the desired amine (1.2 eq).

-

Add anhydrous DMF to dissolve the reactants.

-

Add DIPEA (2.0 eq) to the reaction mixture.

-

Heat the reaction to 80-120 °C and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines the coupling of an aryl or heteroaryl boronic acid to one of the chloro-positions. The reactivity of the two chlorine atoms may vary, and optimization of the catalyst and reaction conditions may be required for selective coupling.